Cas no 28227-62-5 ((R)-1-Bromo-4-(methylsulfinyl)benzene)

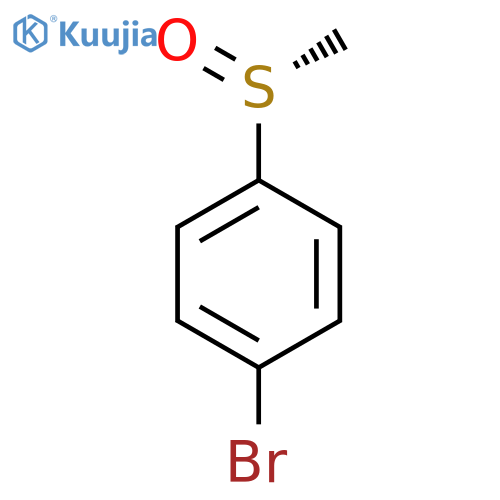

28227-62-5 structure

商品名:(R)-1-Bromo-4-(methylsulfinyl)benzene

(R)-1-Bromo-4-(methylsulfinyl)benzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-bromo-4-(methylsulfinyl)-, (R)-

- (R)-1-Bromo-4-(methylsulfinyl)benzene

- p-bromophenyl methyl sulfoxide

- F50249

- A918516

- Benzene, 1-bromo-4-[(R)-methylsulfinyl]-

-

- インチ: 1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3/t10-/m1/s1

- InChIKey: MPOPDYTWAYBUOD-SNVBAGLBSA-N

- ほほえんだ: BrC1C=CC(=CC=1)[S@@](C)=O

計算された属性

- せいみつぶんしりょう: 217.94010g/mol

- どういたいしつりょう: 217.94010g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 36.3

(R)-1-Bromo-4-(methylsulfinyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A671202-250mg |

(R)-1-Bromo-4-(methylsulfinyl)benzene |

28227-62-5 | 97% | 250mg |

$255.0 | 2025-02-21 | |

| Ambeed | A671202-100mg |

(R)-1-Bromo-4-(methylsulfinyl)benzene |

28227-62-5 | 97% | 100mg |

$127.0 | 2025-02-21 | |

| Ambeed | A671202-1g |

(R)-1-Bromo-4-(methylsulfinyl)benzene |

28227-62-5 | 97% | 1g |

$637.0 | 2025-02-21 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10940-5g |

(R)-1-bromo-4-(methylsulfinyl)benzene |

28227-62-5 | 95% | 5g |

$1750 | 2023-09-07 | |

| abcr | AB591354-1g |

(R)-1-Bromo-4-(methylsulfinyl)benzene; . |

28227-62-5 | 1g |

€324.60 | 2024-04-15 | ||

| Crysdot LLC | CD12088736-1g |

(R)-1-Bromo-4-(methylsulfinyl)benzene |

28227-62-5 | 97% | 1g |

$474 | 2024-07-24 | |

| abcr | AB591354-5g |

(R)-1-Bromo-4-(methylsulfinyl)benzene; . |

28227-62-5 | 5g |

€873.90 | 2024-04-15 | ||

| abcr | AB591354-10g |

(R)-1-Bromo-4-(methylsulfinyl)benzene; . |

28227-62-5 | 10g |

€1376.00 | 2024-04-15 |

(R)-1-Bromo-4-(methylsulfinyl)benzene 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

28227-62-5 ((R)-1-Bromo-4-(methylsulfinyl)benzene) 関連製品

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:28227-62-5)(R)-1-Bromo-4-(methylsulfinyl)benzene

清らかである:99%

はかる:1g

価格 ($):1706.0